ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 302575-65-1
VCID: VC5512835
InChI: InChI=1S/C19H19NO2S/c1-4-22-19(21)17-16(15-8-6-5-7-9-15)12-23-18(17)20-13(2)10-11-14(20)3/h5-12H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N3C(=CC=C3C)C
Molecular Formula: C19H19NO2S
Molecular Weight: 325.43

ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate

CAS No.: 302575-65-1

Cat. No.: VC5512835

Molecular Formula: C19H19NO2S

Molecular Weight: 325.43

* For research use only. Not for human or veterinary use.

ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate - 302575-65-1

Specification

CAS No. 302575-65-1
Molecular Formula C19H19NO2S
Molecular Weight 325.43
IUPAC Name ethyl 2-(2,5-dimethylpyrrol-1-yl)-4-phenylthiophene-3-carboxylate
Standard InChI InChI=1S/C19H19NO2S/c1-4-22-19(21)17-16(15-8-6-5-7-9-15)12-23-18(17)20-13(2)10-11-14(20)3/h5-12H,4H2,1-3H3
Standard InChI Key IKVPDFICNKIYLP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N3C(=CC=C3C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure combines a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 2-position with a 2,5-dimethylpyrrole group and at the 4-position with a phenyl ring. The 3-position hosts an ethyl carboxylate ester, enhancing solubility and reactivity. Key structural features include:

  • Thiophene core: Provides aromatic stability and electronic diversity.

  • 2,5-Dimethylpyrrole: Introduces nitrogen-based basicity and steric bulk.

  • Phenyl group: Enhances lipophilicity and π-π stacking potential.

  • Ethyl ester: Facilitates derivatization and modulates pharmacokinetic properties .

Table 1: Molecular Descriptors of Ethyl 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate

PropertyValueSource
CAS No.302575-65-1
Molecular FormulaC₁₉H₁₉NO₂S
Molecular Weight325.43 g/mol
IUPAC NameEthyl 2-(2,5-dimethylpyrrol-1-yl)-4-phenylthiophene-3-carboxylate
SMILESCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N3C(=CC=C3C)C
InChIKeyIKVPDFICNKIYLP-UHFFFAOYSA-N

Synthesis and Derivatization

Synthetic Pathways

The synthesis of ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate likely involves multi-step methodologies:

Step 1: Formation of the Thiophene Core

A Gewald-like reaction may assemble the thiophene ring. For instance, ethyl cyanoacetate reacts with a ketone (e.g., acetophenone) and elemental sulfur in the presence of a base (e.g., diethylamine) to form ethyl 2-amino-4-phenylthiophene-3-carboxylate .

Representative Reaction:
$$ \text{Ethyl cyanoacetate} + \text{Acetophenone} + \text{S}_8 \xrightarrow{\text{Et}_2\text{NH}} \text{Ethyl 2-amino-4-phenylthiophene-3-carboxylate} $$

Step 2: Pyrrole Substitution

The amino group on the thiophene undergoes nucleophilic substitution with 2,5-dimethylpyrrole-1-carbonyl chloride or similar electrophiles to install the pyrrole moiety.

Optimization Challenges

  • Steric Hindrance: Bulky substituents (phenyl, pyrrole) may slow reaction kinetics.

  • Regioselectivity: Ensuring substitution at the correct positions requires careful control of reaction conditions (e.g., temperature, catalysts) .

Physicochemical Properties

Solubility and Stability

While solubility data are unavailable, the ethyl ester group likely enhances solubility in polar organic solvents (e.g., ethanol, DMSO). The compound is stable under standard storage conditions but may hydrolyze in strongly acidic or basic environments due to the ester linkage.

Table 2: Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-4-phenylthiophene-3-carboxylateC₁₉H₁₉NO₂S325.43Parent compound
Ethyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylateC₁₅H₁₇NO₂243.30Replaces thiophene with pyrrole
Methyl 4-cyano-2,5-dimethylpyrrole-3-carboxylateC₉H₁₀N₂O₂178.19Smaller, lacks thiophene/phenyl

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